2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide
Description
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide features a benzofuran-oxazole hybrid scaffold linked to a substituted phenylacetamide. This structural motif combines aromatic heterocycles (benzofuran and oxazole) with a halogenated phenyl group, which may enhance bioactivity through π-π stacking, hydrogen bonding, and hydrophobic interactions.
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c1-12-15(21)6-4-7-16(12)22-20(24)11-14-10-19(26-23-14)18-9-13-5-2-3-8-17(13)25-18/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMKXCQVKGFLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.
Formation of Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes or ketones.
Coupling Reactions: The benzofuran and oxazole rings are then coupled together using appropriate reagents and catalysts.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated heterocyclic ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where the chlorine and methyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated heterocyclic rings.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of benzofuran and oxazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, particularly those exhibiting multi-drug resistance.
Case Study : In a study evaluating the antimicrobial efficacy of similar compounds, a derivative with a comparable structure demonstrated a minimum inhibitory concentration (MIC) of 5.08 µM against Candida albicans, indicating potent antifungal activity that rivals existing treatments like fluconazole .
Anticancer Properties
The potential anticancer activity of this compound is particularly noteworthy. Research has indicated that compounds containing benzofuran and oxazole moieties can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study : A related compound was reported to have an IC50 value of 4.12 µM against certain cancer cell lines, outperforming standard chemotherapeutic agents such as 5-fluorouracil (IC50 = 7.69 µM) . This suggests that the compound may serve as a promising candidate for further development in cancer therapy.
Enzyme Inhibition
The mechanism of action for the antimicrobial and anticancer effects often involves the inhibition of specific enzymes crucial for bacterial survival or cancer cell proliferation. Compounds similar to 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide have been shown to inhibit key enzymes such as isocitrate lyase and pantothenate synthetase in Mycobacterium tuberculosis, making them potential candidates for treating tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical in optimizing the efficacy of these compounds. Modifications to the benzofuran and oxazole rings can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituting different halogens on the aromatic ring | Alters binding affinity to target enzymes |
| Varying the length of alkyl chains | Impacts solubility and bioavailability |
Mechanism of Action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS 1105219-08-6)
- Structure : Differs in the phenylacetamide group (3-acetylphenyl vs. 3-chloro-2-methylphenyl).
- Implications: The acetyl group may increase electron-withdrawing effects and metabolic stability compared to the chloro-methyl group.
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
- Structure : Replaces benzofuran-oxazole with a triazole-sulfanyl-benzotriazole system.
- Implications : The sulfanyl linkage and triazole ring introduce sulfur-based reactivity and conformational flexibility, which may alter binding kinetics or toxicity profiles .
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j)
- Structure: Features a thiadiazole core and phenoxy group instead of benzofuran-oxazole.
- The phenoxy group may reduce solubility compared to benzofuran .
Comparative Physicochemical Properties
Notes:
- Thiadiazole derivatives (e.g., 5j) exhibit higher melting points (138–170°C), suggesting stronger intermolecular forces compared to benzofuran-oxazole systems .
- The dichlorophenyl-pyrazolyl compound () decomposes at high temperatures, indicating thermal instability compared to halogenated acetamides .
Agrochemical Analogues ()
- Alachlor and dimethenamid : Chloroacetamide herbicides with similar N-aryl substituents. The target compound’s benzofuran-oxazole group may reduce soil persistence but enhance target specificity compared to alachlor’s methoxymethyl group .
Pharmacological Analogues ()
- The target compound’s benzofuran moiety could mimic penicillin’s β-lactam ring interactions .
- Triazolylsulfanyl acetamides (): Sulfanyl groups may confer antioxidant or metal-chelating properties, whereas the benzofuran-oxazole system might prioritize receptor-binding affinity .
Biological Activity
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide , identified by its CAS number 1105242-46-3, is a benzofuran derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18ClN2O3
- Molecular Weight : 378.4 g/mol
- Structure : The compound features a benzofuran moiety fused with an oxazole ring and an acetamide functional group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The oxazole ring is known to enhance the compound's ability to modulate biological processes, potentially affecting cell proliferation and apoptosis.
Antiproliferative Effects
Research indicates that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to the target compound can induce apoptosis in leukemia cells (K562 and MOLT-4) by increasing reactive oxygen species (ROS) levels and activating caspases, which are critical for the apoptotic pathway .
| Compound | Cell Line | Effect on Cell Viability | Mechanism |
|---|---|---|---|
| Compound 6 | K562 | Reduced by 13% | Induces apoptosis via ROS generation |
| Compound 8 | K562 | Minimal effect | Potential mitochondrial pathway activation |
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has also been documented. Various studies have demonstrated that these compounds possess moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The minimum inhibitory concentrations (MIC) for selected strains are summarized below:
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
Case Studies
-
Apoptosis Induction in Leukemia Cells
A study focusing on the apoptotic effects of similar benzofuran derivatives revealed that exposure to these compounds led to significant increases in caspase activities over time, indicating a robust pro-apoptotic effect . Specifically, after 48 hours of exposure, one derivative increased caspase activity by more than twofold. -
Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial properties of various benzofuran derivatives, including those structurally related to the compound . The results showed effective inhibition against several pathogenic strains, suggesting potential therapeutic applications in treating infections .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, starting with the coupling of benzofuran and oxazole precursors via cyclization, followed by acetamide formation. Key steps include:
- Cyclocondensation : Use of DMF as a solvent with NaH as a base at 80–100°C to form the oxazole ring .
- Acetamide coupling : Activation of carboxylic acid intermediates with EDCI/HOBt, reacting with 3-chloro-2-methylaniline at room temperature for 12–24 hours . Optimization strategies:
- Vary catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) and solvent polarity (DMF vs. THF) to reduce side products.
- Monitor reaction progress via TLC or HPLC to isolate intermediates, improving overall yield (reported 45–68% in similar analogs) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- NMR (¹H/¹³C) : Resolves aromatic proton environments (e.g., benzofuran C-H at δ 7.2–7.8 ppm) and confirms substitution patterns .
- HPLC-MS : Quantifies purity (>95%) and detects trace by-products (e.g., unreacted aniline precursors) .
- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. What in vitro assays are suitable for initial assessment of antimicrobial or anticancer activity?
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Stability testing : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Light sensitivity : Store in amber vials under inert atmosphere to prevent oxazole ring photodegradation .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., chloro, methyl groups) influence reactivity and biological activity?
- Chloro group : Enhances lipophilicity (logP ↑) and electron-withdrawing effects, improving membrane permeability and target binding (e.g., kinase inhibition) .
- Methyl group : Steric hindrance may reduce metabolic oxidation, prolonging half-life in hepatic microsomal assays .
- SAR studies : Replace chloro with fluoro or methoxy groups; test activity shifts in enzyme inhibition assays .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate docking parameters : Adjust protonation states of target active sites (e.g., CYP450 enzymes) using molecular dynamics simulations .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity discrepancies caused by solvation effects .
Q. How can molecular docking studies be integrated with in vitro data to elucidate the mechanism of action?
- Target identification : Dock against kinases (e.g., EGFR) or DNA topoisomerases using AutoDock Vina; validate with kinase inhibition assays .
- Free energy calculations : Use MM-GBSA to correlate docking scores (ΔG ~ -9.5 kcal/mol) with IC₅₀ values from cell-based assays .
Q. What are the key challenges in scaling up synthesis from milligram to gram scale?
- By-product control : Optimize stirring rate and cooling to minimize dimerization during cyclization .
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for cost-effective scale-up .
Q. What methodologies analyze metabolic degradation pathways in hepatic microsomal assays?
- LC-QTOF-MS : Identify phase I metabolites (e.g., hydroxylation at benzofuran C-3) and phase II glucuronides .
- CYP450 inhibition assays : Use fluorescent probes (e.g., CYP3A4) to assess enzyme interaction kinetics .
Q. How can combinatorial chemistry generate derivatives with enhanced selectivity for target enzymes?
- Library design : Replace benzofuran with indole or thiophene cores; screen 50–100 analogs via high-throughput SPR binding assays .
- Click chemistry : Introduce triazole linkages via CuAAC reactions to improve solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
